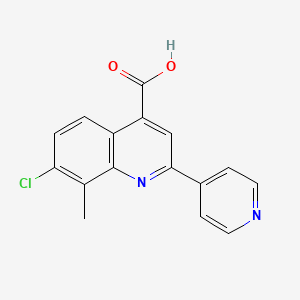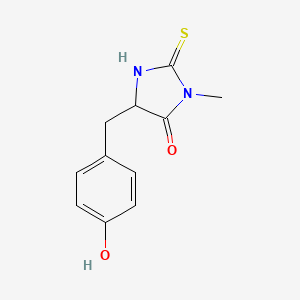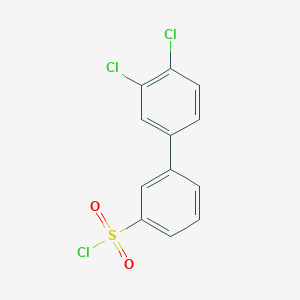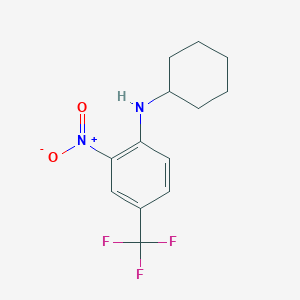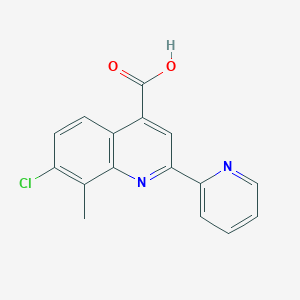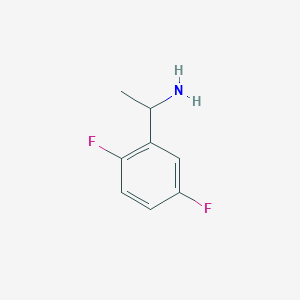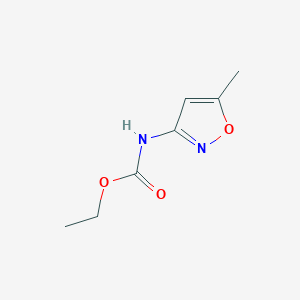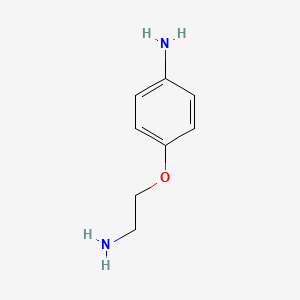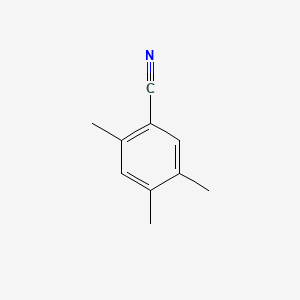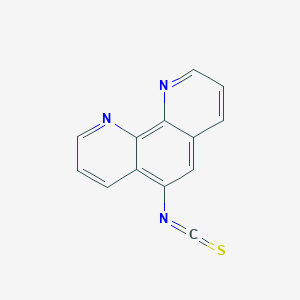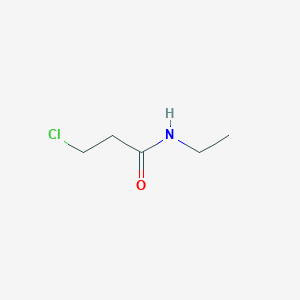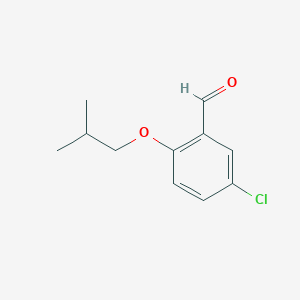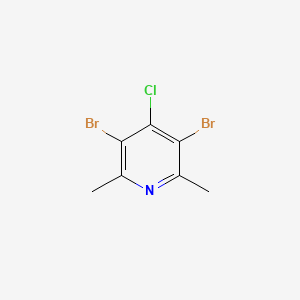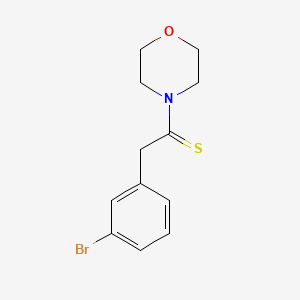![molecular formula C31H69ClO12Si8 B1598738 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane CAS No. 480438-84-4](/img/structure/B1598738.png)
1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane
説明
- This compound is a cage-like siloxane with a unique structure.
- It consists of a central silicon-oxygen cage surrounded by eight organic groups.
- Its chemical formula is C31H69ClO12Si8 .
Synthesis Analysis
- The synthesis of this compound involves organosilicon chemistry .
- Specific synthetic methods and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure consists of a cage formed by silicon and oxygen atoms.
- The organic groups attached to the silicon atoms contribute to its overall shape.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining research papers.
- Potential reactions could include substitution , hydrolysis , or polymerization .
Physical And Chemical Properties Analysis
- Melting point : Approximately 135-143°C (literature value).
- Solubility : Soluble in organic solvents.
- Other properties : Refer to relevant studies for more detailed information.
科学的研究の応用
Synthesis and Material Science Applications
Compounds with structures similar to the specified chemical are typically synthesized for applications in material science, where their unique properties can lead to advancements in nanotechnology, coatings, and advanced materials. For example, the synthesis of dimethylvinylsilylated derivatives of silicate anions demonstrates the potential for creating materials with specific optical or electrical properties due to the customizable nature of siloxane-based compounds (Hasegawa & Motojima, 1992). Similarly, the preparation of octakis(hydridosilsesquioxane) and its derivatives showcases the versatility of silsesquioxane cages in forming materials with predetermined thermal and mechanical properties, which can be particularly useful in coatings, adhesives, and composite materials (Bolln, Tsuchida, Frey, & Mülhaupt, 1997).
Catalysis and Polymer Chemistry
In the realm of catalysis and polymer chemistry, functionalized silsesquioxanes offer a scaffold for developing novel catalysts and polymers with enhanced stability and performance. The synthesis of polymethacrylates with polyhedral oligomeric silsesquioxane moieties, for instance, reveals the potential to achieve polymers with high molecular weight and specific properties, such as increased thermal stability or altered physical characteristics, which are essential for high-performance materials (Franczyk, He, Burdyńska, Hui, Matyjaszewski, & Marciniec, 2014). Furthermore, the functionalization of polyhedral oligomeric silsesquioxane via nucleophilic substitution demonstrates the chemical versatility of these compounds, allowing for the synthesis of a wide range of derivatives with potential applications in drug delivery systems, sensors, and more (Dutkiewicz, Maciejewski, & Marciniec, 2009).
Safety And Hazards
- Safety data, toxicity, and hazards would require examination of safety sheets and scientific literature.
- Always handle chemicals with proper precautions.
将来の方向性
- Investigate potential applications in materials science , nanotechnology , and organic synthesis .
- Explore its use as a building block for novel materials.
特性
IUPAC Name |
1-(3-chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H69ClO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCGZTZIHTXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H69ClO12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399410 | |
| Record name | 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
894.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
CAS RN |
480438-84-4 | |
| Record name | 1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



